molecular formula C21H19NO2 B5786493 N-(biphenyl-2-yl)-3-ethoxybenzamide CAS No. 6086-26-6

N-(biphenyl-2-yl)-3-ethoxybenzamide

Cat. No.: B5786493
CAS No.: 6086-26-6
M. Wt: 317.4 g/mol
InChI Key: JZFHEINJOWVFEX-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-3-ethoxybenzamide is an organic compound that features a biphenyl moiety attached to an ethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-3-ethoxybenzamide typically involves the coupling of biphenyl derivatives with ethoxybenzamide precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-2-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(biphenyl-2-yl)-3-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with DNA to inhibit cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(biphenyl-2-yl)-3-ethoxybenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethoxybenzamide group differentiates it from other biphenyl derivatives, providing unique opportunities for functionalization and application in various fields .

Properties

IUPAC Name

3-ethoxy-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-2-24-18-12-8-11-17(15-18)21(23)22-20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFHEINJOWVFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358172
Record name STK299515
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6086-26-6
Record name STK299515
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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